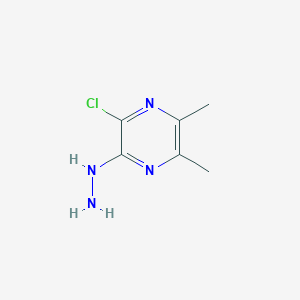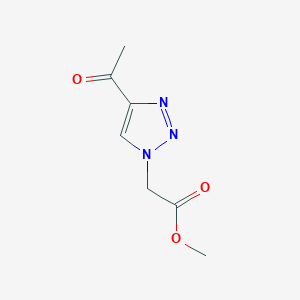
2-Cyclopentyl-2-methylpropan-1-ol
Descripción general
Descripción
2-Cyclopentyl-2-methylpropan-1-ol is an organic compound with the molecular formula C9H18O . It has a molecular weight of 142.24 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Cyclopentyl-2-methylpropan-1-ol is1S/C9H18O/c1-9(2,7-10)8-5-3-4-6-8/h8,10H,3-7H2,1-2H3 . This indicates that the molecule consists of a cyclopentyl group and a methyl group attached to the same carbon atom in a propane molecule, with a hydroxyl group attached to the terminal carbon . Physical And Chemical Properties Analysis
2-Cyclopentyl-2-methylpropan-1-ol is a liquid at room temperature . It has a molecular weight of 142.24 . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results .Aplicaciones Científicas De Investigación
Biofuel Production
One significant application of related molecules to 2-Cyclopentyl-2-methylpropan-1-ol is in biofuel production. For instance, engineered ketol-acid reductoisomerase and alcohol dehydrogenase have enabled the anaerobic production of isobutanol, a biofuel, at theoretical yield in Escherichia coli. This demonstrates the potential of metabolic engineering in creating efficient pathways for biofuel production under anaerobic conditions, overcoming the cofactor imbalance challenge by utilizing NADH-dependent pathways for higher yield and productivity Bastian et al., 2011.
Material Science and Polymerization
In material science, the polymerization of 2-hydroxyethyl methacrylate-co-N, O-dimethacryloylhydroxylamine particles demonstrates the application of molecules similar to 2-Cyclopentyl-2-methylpropan-1-ol in creating novel materials. This process, conducted in a toluene/2-methylpropan-1-ol medium, highlights the role of solvent properties in controlling polymer particle size and polydispersity, important factors in the design of polymeric materials for specific applications Horák et al., 2002.
Atmospheric Chemistry
The study of atmospheric chemistry has also benefited from the investigation of compounds related to 2-Cyclopentyl-2-methylpropan-1-ol. Research into the oxidation by chlorine dioxide of various alcohols, including 2-methylpropan-1-ol, in organic solvents has provided insights into the kinetics and mechanisms of alcohol oxidation in the atmosphere. This is crucial for understanding the environmental impact and transformation of volatile organic compounds Ganieva et al., 2008.
Chemical Synthesis
In chemical synthesis, novel methodologies have been developed utilizing molecules similar to 2-Cyclopentyl-2-methylpropan-1-ol. For example, the catalytic electronic activation technique has been applied to the activation of allylic alcohols, demonstrating the potential of such compounds in facilitating the addition of nucleophiles to allylic alcohols through a one-pot procedure. This innovative approach could streamline synthetic processes in organic chemistry, making them more efficient and sustainable Black et al., 2005.
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclopentyl-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,7-10)8-5-3-4-6-8/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETNLMHXIATUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






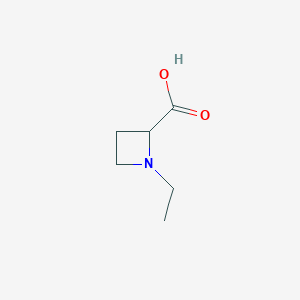

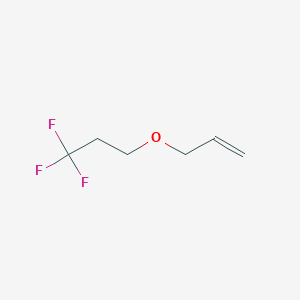
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride](/img/structure/B3378379.png)
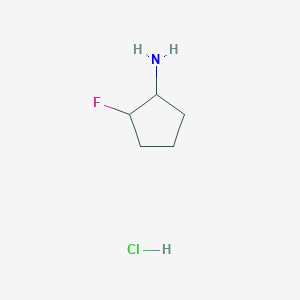
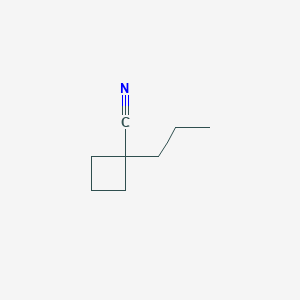

![N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride](/img/structure/B3378410.png)
![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B3378423.png)
